![molecular formula C15H17N3O4 B2742380 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine CAS No. 2034501-22-7](/img/structure/B2742380.png)
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of diketopyrrolopyrrole (DPP) as a building block, which can be coupled with other aromatic units to form the desired compound .
Análisis De Reacciones Químicas
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxypyrazine moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The methoxypyrazine moiety can bind to DNA and proteins, affecting their function. The piperidine ring can enhance the compound’s bioavailability and stability, making it more effective in biological systems.
Comparación Con Compuestos Similares
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in the development of organic semiconductors.
Furan-2-yl(piperazin-1-yl)methanone hydrochloride: This compound has a similar structure but lacks the methoxypyrazine moiety, making it less versatile in biological applications.
The unique combination of the furan ring, methoxypyrazine moiety, and piperidine ring in this compound gives it distinct properties and applications compared to other similar compounds.
Propiedades
IUPAC Name |
furan-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-8-16-9-14(17-13)22-11-4-2-6-18(10-11)15(19)12-5-3-7-21-12/h3,5,7-9,11H,2,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKRJHWDZUFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
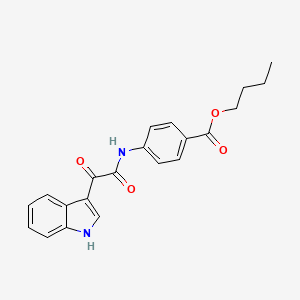
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2742302.png)
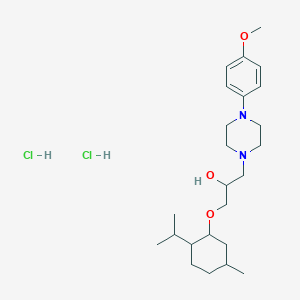
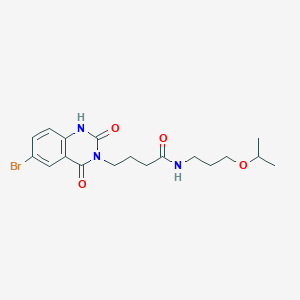
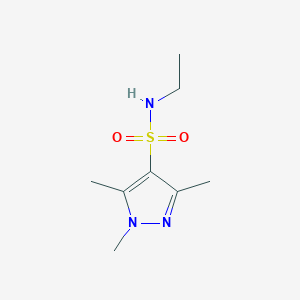
![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)
![6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2742309.png)
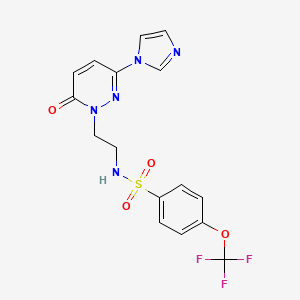
![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)
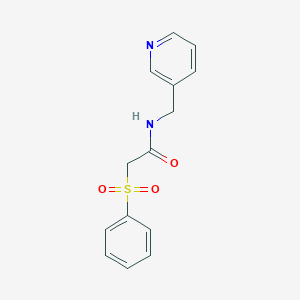
![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)
![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)
![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)

